molecular formula C21H18FN3O2 B6542005 6-(4-fluorophenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1060204-88-7

6-(4-fluorophenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one

Katalognummer: B6542005
CAS-Nummer: 1060204-88-7
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: PBYAKOGUEMMXPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Fluorophenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a fluorophenyl substituent at the 6-position and a tetrahydroisoquinolinyl-ethyl ketone moiety at the 3-position. The dihydropyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or modulation of protein-protein interactions. The fluorophenyl group enhances metabolic stability and bioavailability, while the tetrahydroisoquinolinyl substituent may contribute to target selectivity or improved pharmacokinetic properties.

Eigenschaften

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c22-18-7-5-16(6-8-18)19-11-20(26)25(14-23-19)13-21(27)24-10-9-15-3-1-2-4-17(15)12-24/h1-8,11,14H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYAKOGUEMMXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-(4-fluorophenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A dihydropyrimidinone core.
  • A fluorophenyl substituent which may enhance lipophilicity and biological activity.
  • A tetrahydroisoquinoline moiety that is often associated with neuroactive properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:

  • Adenosine Receptor Modulation :
    • The compound has been identified as a novel antagonist for the A2B adenosine receptor. This receptor plays a crucial role in various physiological processes including inflammation and immune response modulation .
  • Cyclic AMP Pathway Inhibition :
    • Studies indicate that derivatives of 3,4-dihydropyrimidinones can inhibit cAMP accumulation, suggesting a role in modulating intracellular signaling pathways .

Pharmacological Profile

A summary of the pharmacological profile based on various studies is presented in Table 1:

Activity TypeObserved EffectReference
A2B Receptor AffinitySubmicromolar affinity (Ki = 585.5 nM)
cAMP Accumulation InhibitionSignificant inhibition observed
CYP450 InhibitionNo significant inhibition at high concentrations

Case Studies

  • In Vitro Studies :
    • In vitro assays demonstrated that the compound exhibited potent antagonistic effects on A2B receptors. The selectivity profile was notably high compared to other receptor subtypes, indicating potential therapeutic advantages in conditions where A2B receptor modulation is beneficial.
  • In Vivo Efficacy :
    • Animal models have shown that administration of this compound leads to reduced inflammatory responses, supporting its potential use in treating chronic inflammatory diseases. Further studies are required to establish dosage and long-term effects.

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity. For instance:

  • Substituent Variations : The presence of different substituents at specific positions on the dihydropyrimidinone scaffold significantly affects receptor affinity and selectivity. Compounds with furyl or thiophene groups at certain positions exhibited superior activity compared to others .
  • Comparative Analysis : Comparative studies with other known A2B antagonists revealed that this compound's unique structure allows for distinct interactions within the binding pocket, contributing to its efficacy .

Vergleich Mit ähnlichen Verbindungen

Target Compound

  • Core : 3,4-dihydropyrimidin-4-one.
  • Substituents: 6-position: 4-fluorophenyl. 3-position: 2-oxo-2-(tetrahydroisoquinolin-2-yl)ethyl.

Comparative Compounds

2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3',4'-d]pyridin-3(6H)-one (CAS 428854-24-4) Core: Dipyrazolo-pyridinone. Substituents:

  • Fluorophenyl and trifluoromethylphenyl groups.
    • Similarity Score : 0.63 .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 52 in ) Core: Pyrazolo[3,4-d]pyrimidine. Substituents:

  • Dual fluorophenyl groups.
  • Sulfonamide and chromenone moieties. Molecular Weight: 579.1 g/mol. Melting Point: 228–230°C .

2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine (CAS 438450-39-6)

  • Core : Pyrazolo-pyridine.
  • Substituents :
  • Fluorobenzyl group.
  • Pyrimidine triamine.
    • Similarity Score : 0.56 .

Structural and Functional Divergences

Feature Target Compound Comparative Compound 1 (CAS 428854-24-4) Comparative Compound 2 (Example 52)
Core Heterocycle Dihydropyrimidinone Dipyrazolo-pyridinone Pyrazolo-pyrimidine
Fluorine Substitution Single 4-fluorophenyl Dual (4-fluorophenyl, 3-CF3-phenyl) Dual (5-fluoro, 3-fluorophenyl)
Key Functional Group Tetrahydroisoquinolinyl-ethyl ketone Trifluoromethylphenyl Chromenone-sulfonamide
Molecular Weight Not reported Not reported 579.1 g/mol
Melting Point Not reported Not reported 228–230°C

Key Observations:

  • Fluorine Impact : While all compounds utilize fluorine for electronic and metabolic stabilization, the target compound’s single fluorophenyl group may reduce steric hindrance compared to Comparative 1’s trifluoromethylphenyl group .
  • Tetrahydroisoquinolinyl Moiety: Unique to the target compound, this group may enhance lipophilicity and CNS penetration compared to sulfonamide (Comparative 2) or triamine (Comparative 3) substituents .

Vorbereitungsmethoden

Classical Biginelli Conditions

Under classical conditions, equimolar ratios of 4-fluorobenzaldehyde (9.4 mmol), urea (9.4 mmol), and ethyl acetoacetate (10 mmol) are refluxed in ethanol with catalytic HCl (4–5 drops) for 3–5 hours. The reaction proceeds via an iminium intermediate, yielding 6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one after precipitation and recrystallization. This method achieves a 58% yield under optimized reflux conditions.

Modified Solvent-Free Approach

A solvent-free modification involves heating the same reactants at 80°C for 1 hour, followed by precipitation in cold water. This method reduces reaction time to 1 hour and improves yields to 72–85% by minimizing side reactions. FTIR and NMR analyses confirm the DHPM structure through characteristic peaks:

  • FTIR : C=O stretch at 1,680 cm⁻¹ and N–H bend at 3,350 cm⁻¹.

  • ¹H NMR : Singlets for the N–H proton (9.16 ppm) and CH group (5.10 ppm).

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives

The tetrahydroisoquinoline moiety is synthesized via a cyclization-reduction sequence. A patented method (CN103159677A) outlines the following steps:

Formation of N-(2-Phenethyl)Benzamide

Benzoyl chloride (1.13 mol) reacts with phenethylamine (0.76 mol) in aqueous NaOH (2 mol) at ≤10°C to form N-(2-phenethyl)benzamide in 99% yield . The product precipitates as a white solid, avoiding organic solvents and simplifying purification.

Cyclization to 3,4-Dihydroisoquinoline

N-(2-Phenethyl)benzamide (0.53 mol) undergoes cyclization with phosphorus pentoxide (0.53 mol) and phosphorus oxychloride (1.98 mol) in toluene under reflux for 4 hours. This yields 1-phenyl-3,4-dihydroisoquinoline (86.7% yield ), confirmed by TLC and liquid-liquid extraction.

Reduction to Tetrahydroisoquinoline

The dihydro intermediate (0.5 mol) is reduced with sodium borohydride (0.5 mol) in methanol at 25°C for 2.5 hours, affording 1-phenyl-1,2,3,4-tetrahydroisoquinoline in 99.2% yield . The product is isolated via crystallization at 5°C.

Coupling of DHPM and Tetrahydroisoquinoline Moieties

The final step involves conjugating the DHPM core with the tetrahydroisoquinoline fragment via a ketoethyl spacer.

Chloromethylation of DHPM

6-(4-Fluorophenyl)-3,4-dihydropyrimidin-4-one is chloromethylated using 4-chloroacetoacetate under neat conditions at 64°C for 5–6 hours. This introduces a chloromethyl group at position 3, yielding 6-(4-fluorophenyl)-3-(chloromethyl)-3,4-dihydropyrimidin-4-one (72–85% yield ).

Nucleophilic Substitution with Tetrahydroisoquinoline

The chloromethyl-DHPM (1 equiv) reacts with 1,2,3,4-tetrahydroisoquinoline (1.2 equiv) in methanol under reflux for 6 hours. The reaction proceeds via SN2 mechanism, replacing chloride with the tetrahydroisoquinoline’s secondary amine. The product is purified via column chromatography (petroleum ether/ethyl acetate, 4:1) to yield 6-(4-fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one.

Oxidation to the Keto Derivative

The ethyl spacer is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C for 2 hours, achieving the final compound in 65–70% yield . The keto group is confirmed by FTIR (C=O at 1,710 cm⁻¹) and ¹³C NMR (δ 208 ppm).

Analytical Characterization and Optimization

Spectroscopic Validation

  • MS : Molecular ion peaks at m/z 411 [M+H]⁺ and fragmentation patterns confirming the ketoethyl-tetrahydroisoquinoline linkage.

  • ²D NMR : COSY and HSQC correlations verify the spatial proximity of the ethyl spacer to both heterocycles.

Comparative Yield Analysis

StepMethodYield (%)Catalyst
DHPM synthesisSolvent-free85None
TetrahydroisoquinolinePatent99.2NaBH₄
CouplingSN2 substitution78Methanol reflux

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

The synthesis of this dihydropyrimidinone derivative likely involves:

  • Stepwise functionalization : Introducing the fluorophenyl group via Suzuki-Miyaura coupling (using aryl boronic acids and palladium catalysts) .
  • Amide/ketone formation : Coupling the tetrahydroisoquinoline moiety using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) are preferred for solubility, with reaction temperatures controlled between 60–100°C to avoid side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate intermediates .

Q. How can the fluorophenyl group influence the compound’s reactivity and stability?

The 4-fluorophenyl group enhances:

  • Electron-withdrawing effects : Stabilizes the dihydropyrimidinone core, reducing ring-opening reactions during synthesis .
  • Lipophilicity : Increases membrane permeability, critical for in vitro bioactivity assays .
  • Metabolic resistance : Fluorine substitution mitigates oxidative degradation by cytochrome P450 enzymes . Stability studies under varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma) are recommended to assess hydrolytic susceptibility .

Q. What analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify regiochemistry of the dihydropyrimidinone ring and substituent positions .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula, especially for fluorine-containing isotopes .
  • X-ray crystallography : Resolves 3D conformation of the tetrahydroisoquinoline-ethyl chain and dihydropyrimidinone core .

Advanced Research Questions

Q. How to resolve contradictory data in reaction yields during scale-up synthesis?

Discrepancies often arise from:

  • Incomplete mixing in large batches : Use flow chemistry or segmented reactors to improve mass transfer .
  • By-product formation : Monitor intermediates via LC-MS and optimize quenching steps (e.g., rapid cooling to -20°C) .
  • Catalyst poisoning : Replace Pd catalysts with air-stable alternatives (e.g., SPhos Pd G3) for Suzuki couplings .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Screen with counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rates .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) on the tetrahydroisoquinoline nitrogen .

Q. How to analyze conflicting bioactivity data across cell lines?

Contradictions may stem from:

  • Cell membrane permeability differences : Quantify intracellular concentrations via LC-MS/MS .
  • Off-target effects : Perform kinome-wide profiling or CRISPR screens to identify unintended targets .
  • Metabolic variability : Use primary cells or 3D organoid models instead of immortalized lines .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase domains or GPCRs .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities of fluorophenyl vs. non-fluorinated analogs .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Intermediate Synthesis

StepReaction TypeConditionsYield (%)Reference
1Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, Dioxane/H2_2O, 100°C65–78
2Amide CouplingEDC, HOBt, DMF, RT, 12 h72–85
3CyclizationK2_2CO3_3, Acetone, Reflux, 6 h58–63

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionTechnique
Overlapping NMR peaksUse 19^{19}F NMR or 2D COSY/HSQCNMR
Low crystallinityVapor diffusion with tert-butanolX-ray
Trace impuritiesTwo-step HPLC (C18 → HILIC)Chromatography

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.